![molecular formula C15H16FN5O2S B2637295 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1904308-17-3](/img/structure/B2637295.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-2-methylbenzenesulfonamide
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Overview
Description
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-2-methylbenzenesulfonamide” is a compound that contains a [1,2,4]triazolo[1,5-a]pyrimidine core . This core is present in many important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .
Scientific Research Applications
Synthesis and Characterization
Synthetic Methods and Structural Analysis : Research has been focused on developing novel synthetic routes for creating derivatives of [1,2,4]triazolo[1,5-a]pyrimidin-6-yl compounds. One study detailed the synthesis, crystal structure, and spectroscopic characterization of a novel derivative, highlighting the use of condensation reactions and X-ray diffraction for structural elucidation S. Lahmidi et al., 2019. Another investigation described an efficient synthesis method for arenesulfonamide derivatives, showing their importance as precursors for herbicidal and antibacterial agents K. Chibale et al., 2004.
Biological Activities
Antibacterial and Antitumor Effects : The derivatives of [1,2,4]triazolo[1,5-a]pyrimidin-6-yl have been evaluated for their antibacterial activities, with studies reporting significant action against both Gram-positive and Gram-negative bacteria S. Lahmidi et al., 2019. Additionally, some compounds within this family have demonstrated promising antitumor activities, with mechanisms involving cell cycle arrest and apoptosis induction in cancer cell lines Mohamed Fares et al., 2014.
Material Science Applications
Herbicidal Activity : Compounds synthesized from the core structure have shown effective herbicidal properties against a variety of plants. This indicates potential applications in agriculture for weed control, contributing to the development of new agrochemicals M. Moran, 2003.
Mechanism of Action
Target of Action
Compounds with a similar triazole core have been known to interact with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical Pathways
Compounds with a similar triazole core have been known to affect various biochemical pathways .
Pharmacokinetics
It is known that the insertion of a methyleneamino linker and a o-f substituent in the phenyl ring can markedly increase alk5 inhibitory activity, kinase selectivity, and oral bioavailability .
Result of Action
It is known that triazole compounds show versatile biological activities .
Action Environment
It is known that the environment can affect the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
properties
IUPAC Name |
4-fluoro-2-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O2S/c1-11-7-13(16)4-5-14(11)24(22,23)20-6-2-3-12-8-17-15-18-10-19-21(15)9-12/h4-5,7-10,20H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZSWGZXZHFSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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